molecular formula C17H18N2O6S B189812 N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide CAS No. 149456-98-4

N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide

Cat. No.: B189812
CAS No.: 149456-98-4
M. Wt: 378.4 g/mol
InChI Key: OVFGHIVRJWQONU-UHFFFAOYSA-N
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Description

N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide is an organic compound with a complex structure that includes methoxy, methylsulfonamido, phenoxy, and formamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide typically involves multiple steps, starting from readily available precursors. One common approach involves the nucleophilic substitution reaction of 2-methoxy-4-methylbenzenesulfonamide with a phenoxy-substituted benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the formamide group can produce an amine .

Scientific Research Applications

N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and methylsulfonamido groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[2-[4-(methanesulfonamido)-2-methoxy-5-phenoxyphenyl]-2-oxoethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-24-16-9-14(19-26(2,22)23)17(25-12-6-4-3-5-7-12)8-13(16)15(21)10-18-11-20/h3-9,11,19H,10H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFGHIVRJWQONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CNC=O)OC2=CC=CC=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441922
Record name AGN-PC-0N6SW3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149456-98-4
Record name AGN-PC-0N6SW3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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